(3-Nitropyridin-2-yl)alanine is an organic compound with the chemical formula and a molecular weight of 211.17 g/mol. It is classified as an amino acid derivative due to the presence of an amino group (-NH₂) and a carboxylic acid group (-COOH), along with a nitropyridine moiety. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.
(3-Nitropyridin-2-yl)alanine can be sourced from various chemical suppliers and is classified under the category of nitropyridine derivatives. Its CAS number is 7594-53-8, which uniquely identifies this compound in chemical databases. The nitropyridine structure contributes to its reactivity and biological activity, making it a subject of interest in organic synthesis and pharmacology.
The synthesis of (3-Nitropyridin-2-yl)alanine typically involves several key steps:
These methods highlight the importance of controlling reaction conditions to maximize yield and purity.
The molecular structure of (3-Nitropyridin-2-yl)alanine consists of:
(3-Nitropyridin-2-yl)alanine can participate in various chemical reactions due to its functional groups:
These reactions are critical for modifying the compound for specific applications in drug development.
The physical properties of (3-Nitropyridin-2-yl)alanine include:
Chemical properties include its solubility in polar solvents due to its ionic nature when protonated. Its reactivity profile suggests it can participate in electrophilic aromatic substitution and nucleophilic addition reactions due to the presence of both electron-withdrawing (nitro) and electron-donating (amino) groups .
(3-Nitropyridin-2-yl)alanine has potential applications in several scientific fields:
Nitropyridine derivatives have evolved from synthetic curiosities to indispensable pharmacophores in medicinal chemistry, with their historical trajectory marked by key milestones:
Table 1: Evolution of Nitropyridine Therapeutics in Modern Medicine
Time Period | Therapeutic Class | Representative Agents | Key Pharmacological Advances |
---|---|---|---|
1980s | Antibacterials | Nitropyridine-based quinolones | Enhanced gram-negative coverage via DNA gyrase inhibition |
1990s | Antivirals | Azaindole hydroxamic acids | HIV-1 integrase inhibition (IC~50~ 60-190 μM) [1] |
2000s | Kinase Inhibitors | JAK2/GSK-3β inhibitors | Selective ATP-competitive inhibition [1] |
2010s | Targeted Anticancer Agents | Nitropyridine-antibody conjugates | Hypoxia-activated tumor-selective cytotoxicity [3] |
This progression established the foundational knowledge for advanced hybrid architectures like (3-Nitropyridin-2-yl)alanine, where the nitropyridine unit serves as a multifunctional pharmacophore rather than a transient synthetic intermediate [1] [3].
The 3-nitropyridin-2-yl subunit in (3-Nitropyridin-2-yl)alanine exhibits distinctive physicochemical properties that govern its biological interactions:
Electronic Architecture:
Stereoelectronic Effects on Reactivity:
Table 2: Functional Group Contributions to Biological Activity
Functional Group | Physicochemical Properties | Biological Consequences |
---|---|---|
Pyridinyl N | Hydrogen bond acceptor; Weak base | Targets kinase hinge regions; Facilitates membrane permeation |
Ortho-Nitro Group | Strong electron-withdrawer; Redox-active | Hypoxia-selective activation; ROS generation; Enzymatic substrate for nitroreductases |
C2 Position | Electrophilic center (S~N~Ar site) | Enables bioconjugation; Peptide backbone incorporation |
Supramolecular Recognition:The planar aromatic system enables π-stacking with protein aromatic residues (Phe, Tyr, Trp), particularly in kinase ATP-binding pockets. This is evidenced in crystallographic studies of nitropyridine-containing p70S6Kβ inhibitors, where the 3-nitropyridine moiety stacks with Phe~146~ while forming hydrogen bonds via the nitro group [1] [4]. Such interactions underpin the moiety’s versatility in hybrid designs targeting enzymes overexpressed in cancers and inflammatory diseases [1] [3] [4].
The integration of alanine with the 3-nitropyridin-2-yl moiety creates a chimeric structure that synergizes the metabolic stability of amino acids with the targeting capabilities of nitropyridines. This hybridization strategy enables three principal therapeutic applications:
Peptide-Based Drug Delivery:
Enzyme-Targeted Anticancer Agents:
Table 3: Therapeutic Targeting Strategies Enabled by Alanyl-Nitropyridine Hybridization
Target System | Hybrid Design | Biological Outcome |
---|---|---|
Receptor Tyrosine Kinases | Nitropyridine-alanine-ATP bioconjugates | Allosteric kinase inhibition; Disrupted ATP binding [4] |
DNA Repair Machinery | Alanine-nitropyridine-alkylator conjugates | Nitroreduction-dependent DNA crosslinking [1] |
Peptide Hormone Receptors | GIP/GLP-1 analogs with nitroaryl-alanine | Extended plasma half-life; Sustained incretin activity |
Bacterial Biofilms | Silver nanoparticle-nitropyridine-alanine | Synergistic EPS disruption; Quorum sensing inhibition [1] |
Multitarget Pharmacological Profiles:
This strategic incorporation transforms (3-Nitropyridin-2-yl)alanine from a mere structural novelty into a programmable pharmacophore with customizable targeting, activation, and delivery properties, illustrating the transformative potential of deliberate molecular hybridization in contemporary drug discovery [1] .
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0